![molecular formula C13H15N5O2 B5776383 N-{4-[1-(2-hydrazino-2-oxoethyl)-1H-imidazol-4-yl]phenyl}acetamide CAS No. 93637-77-5](/img/structure/B5776383.png)
N-{4-[1-(2-hydrazino-2-oxoethyl)-1H-imidazol-4-yl]phenyl}acetamide
Overview
Description
N-{4-[1-(2-hydrazino-2-oxoethyl)-1H-imidazol-4-yl]phenyl}acetamide, commonly known as HIO-080, is a chemical compound that has gained significant attention in the field of scientific research. It is a potential drug candidate that has shown promising results in the treatment of various diseases.
Mechanism of Action
The mechanism of action of HIO-080 is not fully understood. However, it has been found to inhibit the activity of various enzymes and proteins that are involved in the development and progression of diseases. For example, HIO-080 has been found to inhibit the activity of histone deacetylases (HDACs), which play a role in the development of cancer. It has also been found to inhibit the activity of glycogen synthase kinase 3β (GSK-3β), which is involved in the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
HIO-080 has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. HIO-080 has also been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. In addition, it has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using HIO-080 in lab experiments is its potential to be used in the treatment of various diseases. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. Another advantage is that it is relatively easy to synthesize. However, one of the limitations of using HIO-080 in lab experiments is that its mechanism of action is not fully understood. In addition, more research is needed to determine its safety and efficacy in humans.
Future Directions
There are several future directions for the research and development of HIO-080. One direction is to further investigate its mechanism of action and identify the enzymes and proteins that it targets. Another direction is to conduct preclinical and clinical trials to determine its safety and efficacy in humans. In addition, more research is needed to determine the optimal dosage and administration route for HIO-080. Finally, there is a need to develop more potent analogs of HIO-080 that can be used in the treatment of various diseases.
Synthesis Methods
HIO-080 is synthesized through a multistep process that involves the reaction of various chemical compounds. The first step involves the reaction of 4-nitrophenylhydrazine with ethyl 2-bromoacetate to form 4-(2-bromoacetyl)phenylhydrazine. This compound is then reacted with imidazole-4-carboxaldehyde to form 4-[1-(2-bromoacetyl)-1H-imidazol-4-yl]phenylhydrazine. The final step involves the reaction of this compound with hydrazine hydrate to form HIO-080.
Scientific Research Applications
HIO-080 has shown potential in the treatment of various diseases, including cancer, inflammation, and neurodegenerative diseases. It has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. HIO-080 has also been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. In addition, it has shown neuroprotective effects and has the potential to be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-[4-[1-(2-hydrazinyl-2-oxoethyl)imidazol-4-yl]phenyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c1-9(19)16-11-4-2-10(3-5-11)12-6-18(8-15-12)7-13(20)17-14/h2-6,8H,7,14H2,1H3,(H,16,19)(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCLSCBBCCEUPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CN(C=N2)CC(=O)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801179397 | |
Record name | 4-[4-(Acetylamino)phenyl]-1H-imidazole-1-acetic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801179397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5367830 | |
CAS RN |
93637-77-5 | |
Record name | 4-[4-(Acetylamino)phenyl]-1H-imidazole-1-acetic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93637-77-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[4-(Acetylamino)phenyl]-1H-imidazole-1-acetic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801179397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.